molecular formula C8H8F3N3O B2665598 N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide CAS No. 1467360-54-8

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2665598
CAS No.: 1467360-54-8
M. Wt: 219.167
InChI Key: ZJQMKNPBTWOCHO-UHFFFAOYSA-N
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Description

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide is a pyridine-derived compound featuring an aminomethyl group at the 5-position of the pyridine ring and a trifluoroacetamide moiety. The aminomethyl substituent introduces a primary amine, which may improve solubility and enable hydrogen bonding in biological systems .

Properties

IUPAC Name

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)7(15)14-6-2-1-5(3-12)4-13-6/h1-2,4H,3,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQMKNPBTWOCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467360-54-8
Record name N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . The reaction can be represented as follows:

2-aminopyridine+trifluoroacetic anhydrideThis compound\text{2-aminopyridine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2-aminopyridine+trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide serves as an essential intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl group is particularly useful for modifying electronic properties and enhancing molecular interactions.

Biology

  • Ligand in Biochemical Assays : The compound is investigated for its potential as a ligand in various biochemical assays. Its ability to interact with specific enzymes and receptors makes it suitable for studying biochemical pathways and drug interactions.

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. These properties are under investigation for potential therapeutic applications.
    • Case Study : In a study examining the anti-inflammatory effects of related trifluoromethyl compounds, several derivatives showed promising results in reducing inflammation markers in vitro.

Industry

  • Advanced Materials Development : The compound is utilized in developing advanced materials and coatings due to its unique chemical properties. Its stability and reactivity allow it to be incorporated into various polymer matrices.

Mechanism of Action

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)
  • Structure : Features a nitro group at the pyridine’s 5-position.
  • Molecular Weight : 235.12 g/mol.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing basicity compared to the aminomethyl group in the target compound. This compound was discontinued but historically used in medicinal chemistry for its reactivity .
b) Suvecaltamide Hydrochloride
  • Structure : Contains a 5-(2,2,2-trifluoroethoxy)pyridin-2-yl group and a propan-2-yl phenylacetamide backbone.
  • Therapeutic Use : Acts as a Cav (voltage-activated calcium channel) stabilizer for essential tremor treatment.
c) N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
  • Structure: Includes bromo and trifluoromethyl groups on the pyridine, along with a dimethylaminoethyl chain.
  • Key Differences : The bromo and trifluoromethyl substituents enhance steric bulk and electron-withdrawing effects, likely reducing solubility compared to the target compound .

Variations in the Acetamide Moiety

a) N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 571949-21-8)
  • Structure : Combines a chloro-trifluoromethylpyridine with a triazole sulfanyl-acetamide group.
  • Molecular Weight : 442.78 g/mol.
  • This contrasts with the simpler trifluoroacetamide in the target compound .
b) 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (CAS 478063-80-8)
  • Structure : Substituted with a pyridinylmethyl group on the acetamide.
  • Molecular Weight : 329.7 g/mol.

Data Table: Structural and Functional Comparison

Compound Name Pyridine Substituents Acetamide Modifications Molecular Weight (g/mol) Key Applications/Notes
Target Compound 5-aminomethyl Trifluoroacetamide ~236.2 (estimated) Research (hypothetical)
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide 5-nitro Trifluoroacetamide 235.12 Medicinal chemistry (discontinued)
Suvecaltamide Hydrochloride 5-(2,2,2-trifluoroethoxy) Propan-2-yl phenylacetamide 434.87 (HCl salt) Antiepileptic, Cav stabilizer
N-(3-Bromo-5-CF3-pyridin-2-yl)-... 3-Bromo, 5-CF3 Trifluoroacetamide + dimethylaminoethyl - Kinase/research use
CAS 571949-21-8 3-chloro, 5-CF3 Triazole sulfanyl-acetamide 442.78 Kinase inhibitor candidate

Research Findings and Functional Insights

  • Electron-Withdrawing Effects: Trifluoroacetamide groups (as in the target compound and CAS 1765-10-2) enhance metabolic stability by resisting hydrolysis compared to non-fluorinated analogs .
  • Solubility and Bioavailability: The aminomethyl group in the target compound likely improves aqueous solubility, whereas bulkier substituents (e.g., triazole in CAS 571949-21-8) may reduce it .
  • Therapeutic Potential: Suvecaltamide’s success as a Cav stabilizer highlights the importance of trifluoroethoxy and phenyl groups in ion channel modulation, suggesting that the target compound’s aminomethyl group could be optimized for similar applications .

Biological Activity

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities linked to its structural components, particularly the trifluoroacetamide moiety. This article reviews its biological activity based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C7H8F3N3O\text{C}_7\text{H}_8\text{F}_3\text{N}_3\text{O}

Key Properties

  • Molecular Weight : 190.12 g/mol
  • Boiling Point : Not specified in available literature
  • CAS Number : 457-50-1

Research indicates that the trifluoroacetamide group enhances the biological activity of compounds through:

  • Inhibition of Enzyme Activity : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting specific enzymes such as histone deacetylases (HDACs) and protein kinases .
  • Modulation of Cellular Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro tests demonstrated:

  • IC50 Values : The compound displayed IC50 values ranging from 0.73 µM to 8.73 µM against various cancer cell lines including SW620 and PC3 .
  • Selectivity : It showed a high selectivity for class IIa HDACs over other classes, suggesting a targeted approach to cancer therapy .

Case Studies

  • Study on HDAC Inhibition :
    • Objective : To evaluate the inhibitory effects on HDACs.
    • Findings : The compound demonstrated a 990 to 2900-fold selectivity against class I and IIb HDACs in HEK293 cells, indicating its potential as a therapeutic agent for cancer treatment .
  • PKC-theta Inhibition :
    • Objective : Assessment of its role as an inhibitor of PKC-theta.
    • Results : The compound was found to selectively inhibit PKC-theta, which is crucial in T-cell activation and has implications for autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Trifluoromethyl Group : Essential for enhancing potency against various targets.
  • Pyridine Ring Modifications : Alterations in the pyridine structure can lead to variations in biological activity and selectivity profiles .

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